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Abstract

VER-155008 is a novel, adenosine-derived small molecule inhibitor that demonstrates high
potency against the 70 kDa heat shock protein (Hsp70) family of molecular chaperones. By
competitively binding to the ATP-binding pocket of Hsp70, VER-155008 disrupts the
chaperone's function, leading to the destabilization and degradation of a wide array of client
proteins, many of which are integral to cancer cell survival and proliferation. This technical
guide provides a comprehensive overview of the chemical structure, mechanism of action, and
biological activity of VER-155008, supported by a compilation of quantitative data and detailed
experimental protocols. The document aims to serve as a valuable resource for researchers
investigating Hsp70 inhibition as a therapeutic strategy in oncology and other diseases.

Chemical Structure and Properties

VER-155008, with the chemical name 5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-
dichlorophenyl)methyllamino]-adenosine, is a purine nucleoside derivative.[1][2][3] Its structure
is characterized by a dichlorobenzylamino group at the 8-position and a cyanophenylmethyl
ether at the 5'-position of the adenosine core.
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Identifier Value

4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-
dichlorophenyl)methylamino]purin-9-yl]-3,4-

IUPAC Name
dihydroxyoxolan-2-
ylImethoxymethyl]benzonitrile[1][3]
CAS Number 1134156-31-2[1][3][4]
Molecular Formula C25H23CI2N704[1][3][4]
Molecular Weight 556.4 g/mol [3][4][5]

Mechanism of Action

VER-155008 functions as a competitive inhibitor of the Hsp70 family of proteins, which includes
Hsp70, Hsc70 (Heat shock cognate 70), and Grp78 (glucose-regulated protein 78, also known
as BiP).[1][2][5] It specifically targets the nucleotide-binding domain (NBD) of Hsp70, mimicking
the binding of ATP.[1][6][7] This competitive binding blocks the ATPase activity of Hsp70, a
critical step in its chaperone cycle.[1] The inhibition of Hsp70's function leads to the misfolding
and subsequent proteasome-dependent degradation of its client proteins, many of which are
crucial for tumor cell survival and proliferation.[6] This disruption of protein homeostasis
ultimately induces apoptosis and inhibits cell growth in various cancer cell lines.[6][8]

Signaling Pathway Disruption

VER-155008 has been shown to suppress tumor progression by down-regulating the
phosphorylation of key proteins in the PISK/AKT/mTOR and MEK/ERK signaling pathways.[7]
These pathways are critical for cell growth, proliferation, and survival, and their inhibition
contributes significantly to the anti-tumor effects of VER-155008.

Maintains

Stabilit;
Y PI3K g AKT S g MTOR
VER-155008 InhlbltS Hsp70
® Cell Proliferation
Stablllty -% & Survival

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00048/full
https://pubchem.ncbi.nlm.nih.gov/compound/ver-155008
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00048/full
https://pubchem.ncbi.nlm.nih.gov/compound/ver-155008
https://www.stressmarq.com/support/research-tools/hsp70-inhibitors/ver-155008/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00048/full
https://pubchem.ncbi.nlm.nih.gov/compound/ver-155008
https://www.stressmarq.com/support/research-tools/hsp70-inhibitors/ver-155008/
https://pubchem.ncbi.nlm.nih.gov/compound/ver-155008
https://www.stressmarq.com/support/research-tools/hsp70-inhibitors/ver-155008/
https://www.selleckchem.com/products/ver155008.html
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00048/full
https://www.tocris.com/products/ver-155008_3803
https://www.selleckchem.com/products/ver155008.html
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00048/full
https://www.caymanchem.com/product/17257/ver-155008
https://pmc.ncbi.nlm.nih.gov/articles/PMC6949580/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00048/full
https://www.caymanchem.com/product/17257/ver-155008
https://www.caymanchem.com/product/17257/ver-155008
https://pubmed.ncbi.nlm.nih.gov/31222811/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6949580/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

VER-155008 inhibits Hsp70, leading to the downregulation of PI3K/AKT/mTOR and MEK/ERK
signaling pathways.

Quantitative Biological Data

The biological activity of VER-155008 has been characterized through various in vitro assays.
The following tables summarize the key quantitative data.

Table 3.1: Inhibitory Activity against Hsp70 Family

Proteins
Target Assay Type IC50 Ki Kd Reference
Hsp70 Cell-free 0.5 uM 0.3 uM [21[5]1[9]
Hsc70 Cell-free 2.6 uM 10 uM [5116119]
Grp78 (BiP) Cell-free 2.6 uM 80 nM [516][9]
Hsp90p Cell-free >200 pM [2][9]

Table 3.2: Anti-proliferative Activity (GI50) in Cancer Cell

Lines
Cell Line Cancer Type GI50 Reference
HCT116 Colon Carcinoma 5.3 uM [519]
BT474 Breast Carcinoma 10.4 uM [519]
HT29 Colon Carcinoma 12.8 uM [9]
MB-468 Breast Carcinoma 14.4 uM [519]

Table 3.3: IC50 for Cell Viability in PC12
Pheochromocytoma Cells
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Time Point IC50 Reference
24 h 64.3 uM [7]
48 h 61.8 uM [7]
72h 50.5 uM [7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize VER-
155008.

Hsp70 Family Fluorescence Polarisation (FP) Assay

This assay is used to determine the inhibitory activity of VER-155008 against Hsp70, Hsc70,
and Grp78.
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Preparation

Prepare Assay Buffer: Prepare Reagents:
100 mM Tris pH 7.4 - N6-(6-amino)hexyl-ATP-5-FAM (FP probe)
150 mM KCI - GST-HSP70/Hsc70/Grp78 protein

5 mM CacCl2 - VER-155008 (10-point dilutions)

Assay Execution

Add to 96-well plate:
- Assay Buffer
- FP Probe
- Protein
- VER-155008/DMSO

Incubate at 22°C

Read Fluorescence Polarization
(ex 485 nm; em 535 nm)

Fit data using a 4-parameter
logistical model to determine 1C50

Click to download full resolution via product page

Workflow for the Hsp70 family fluorescence polarisation assay.

Protocol Details:

e Hsp70: Final concentrations in the assay are 20 nM for the FP probe and 400 nM for GST-
HSP70. The mixture is incubated for 3 hours before reading.[5]

* Hsc70: Final concentrations are 20 nM for the FP probe and 0.3 uM for the protein, with a
30-minute incubation.[5][10]
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e Grp78: Final concentrations are 10 nM for the FP probe and 2 pM for the protein, with a 2-
hour incubation.[5][10]

Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay is used to determine the anti-proliferative effects of VER-155008 on cancer cell
lines.

Protocol:

o Seed cells in 96-well plates and allow them to attach overnight.

e Treat cells with various concentrations of VER-155008 for 72 hours.

» Fix the cells with trichloroacetic acid (TCA).

 Stain the cells with Sulforhodamine B dye.

e Wash away the unbound dye and solubilize the bound dye.

o Measure the absorbance at a specific wavelength to determine cell density.

o Calculate the GI50 value, which is the concentration of the compound that causes 50%
inhibition of cell growth.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a common method to assess apoptosis and cell cycle distribution following
treatment with VER-155008.

Apoptosis (Annexin V/PI Staining):

Treat cells with VER-155008 for the desired time.

Harvest and wash the cells.

Resuspend cells in Annexin V binding buffer.

Add Annexin V-FITC and Propidium lodide (PI).
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Incubate in the dark.

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late
apoptotic, and necrotic cells.[11]

Cell Cycle Analysis:

Treat cells with VER-155008.

Harvest, wash, and fix the cells in ethanol.
Treat with RNase to remove RNA.

Stain the cellular DNA with Propidium lodide.

Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S,
and G2/M phases of the cell cycle.[12][13]

Western Blot Analysis

Western blotting is used to detect changes in protein expression levels, such as the

phosphorylation status of proteins in signaling pathways or the degradation of Hsp70 client

proteins.

Protocol:

Lyse treated and untreated cells to extract proteins.

Determine protein concentration using a BCA or Bradford assay.
Separate proteins by size using SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies specific to the target proteins (e.g.,
phospho-AKT, total AKT, cleaved caspase-3).
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e Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the
blot.[7][11]

Conclusion

VER-155008 is a well-characterized and potent inhibitor of the Hsp70 family of molecular
chaperones. Its ability to induce apoptosis and inhibit cell proliferation in a variety of cancer cell
lines, coupled with its defined mechanism of action involving the disruption of key survival
signaling pathways, makes it a valuable tool for cancer research and a promising lead
compound for the development of novel anti-cancer therapeutics. The data and protocols
presented in this guide provide a solid foundation for further investigation into the therapeutic
potential of Hsp70 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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